Benzamide, N-(3-aminopropyl)-4-nitro-
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Description
Benzamide, N-(3-aminopropyl)-4-nitro- is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial and Antitumor Agents : Benzamide derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitumor activities. For example, N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives showed broad-spectrum activity against various microorganisms and drug-resistant isolates, highlighting their potential as antimicrobial agents (Ertan et al., 2007). Another study focused on N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, which were synthesized and screened for in vitro antibacterial and antifungal activities, as well as for their antiproliferative activity against various cancer cell lines, indicating their promise as antitumor agents (Kumar et al., 2012).
Inhibitors of Carbonic Anhydrase and Other Enzymes : Compounds derived from benzamide, such as acridine and bis acridine sulfonamides, have been investigated for their inhibitory activity against carbonic anhydrase isoforms. These studies reveal the potential therapeutic applications of benzamide derivatives in treating diseases where carbonic anhydrase is implicated (Ulus et al., 2013).
Molecular Structure Analysis and Crystallography : The crystal structure analysis of benzamide derivatives like 2-Nitro-N-(4-nitrophenyl)benzamide provides insights into their chemical properties and potential applications in materials science. Such analyses help in understanding the molecular interactions and stability of these compounds (Saeed et al., 2008).
Chemical Synthesis and Material Science
Catalysis and Chemical Reactions : Studies on the dimerization of aminoquinoline benzamides promoted by cobalt illustrate the role of benzamide derivatives in facilitating specific chemical reactions. This research contributes to the development of new synthetic pathways and catalysts in organic chemistry (Grigorjeva & Daugulis, 2015).
Polymer Synthesis : Research into the chain-growth polycondensation of aramides, including derivatives of benzamide, has led to the synthesis of polymers with defined molecular weights and low polydispersity. These findings open up new possibilities in the fabrication of advanced materials with precise properties (Yokozawa et al., 2002).
Properties
IUPAC Name |
N-(3-aminopropyl)-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c11-6-1-7-12-10(14)8-2-4-9(5-3-8)13(15)16/h2-5H,1,6-7,11H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRBBFUSUAQOPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCN)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442778 |
Source
|
Record name | Benzamide, N-(3-aminopropyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88342-18-1 |
Source
|
Record name | Benzamide, N-(3-aminopropyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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